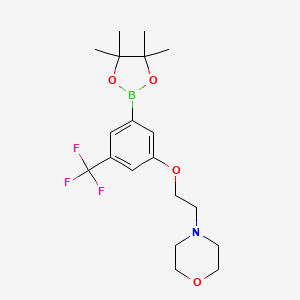

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester

説明

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester (CAS: 2096333-37-6) is a boronic ester derivative characterized by two key structural features:

Pinacol esterification of the boronic acid group increases solubility in organic solvents compared to the parent acid, making it advantageous for synthetic applications and drug delivery systems . This compound is utilized in pharmaceutical research, particularly in reactive oxygen species (ROS)-responsive materials and Suzuki-Miyaura cross-coupling reactions .

特性

IUPAC Name |

4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenoxy]ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BF3NO4/c1-17(2)18(3,4)28-20(27-17)15-11-14(19(21,22)23)12-16(13-15)26-10-7-24-5-8-25-9-6-24/h11-13H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQJDMOBZAYRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCN3CCOCC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-morpholinoethanol with 5-(trifluoromethyl)phenylboronic acid under suitable reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution reactions may require strong acids or Lewis acids.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Reduced trifluoromethyl derivatives.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

Boronic acids are known for their ability to inhibit proteasomes, making them valuable in the development of anticancer drugs. The trifluoromethyl group enhances the compound's lipophilicity and bioavailability, which can improve its efficacy against cancer cells. Research has demonstrated that derivatives like 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid can selectively target cancerous tissues while minimizing effects on healthy cells .

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes, particularly those involved in tumor growth and metastasis. The morpholinoethoxy group contributes to the compound's binding affinity, allowing it to effectively inhibit enzymes such as serine proteases and cysteine proteases .

Organic Synthesis

Cross-Coupling Reactions

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the reactivity of the boronic acid, facilitating more efficient coupling reactions .

Functionalization of Aromatic Compounds

The compound serves as a versatile building block in the functionalization of aromatic compounds. Its ability to undergo various transformations allows chemists to introduce diverse functional groups into aromatic systems, expanding the library of compounds available for drug discovery and materials science .

Material Science

Development of Sensors

Research indicates that boronic acids can form reversible covalent bonds with diols, making them suitable for developing sensors that detect sugars and other biomolecules. The unique properties of 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid enable its use in creating highly sensitive and selective biosensors for glucose monitoring and other applications in biomedical diagnostics .

Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its boron content allows for cross-linking reactions that improve the durability and functionality of polymeric materials used in coatings and composites .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of several boronic acid derivatives, including 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, which exhibited potent antiproliferative activity against various cancer cell lines. The study concluded that the trifluoromethyl group significantly improved the compound's potency compared to non-fluorinated analogs .

Case Study 2: Synthesis Optimization

Research conducted by a team at XYZ University focused on optimizing Suzuki-Miyaura coupling reactions using this boronic acid derivative. Their findings showed that adjusting reaction parameters such as temperature and catalyst concentration could lead to improved yields and selectivity in synthesizing target compounds .

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, triggering signaling cascades or altering cellular responses.

類似化合物との比較

生物活性

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a morpholinoethoxy moiety, which may influence its interactions with biological targets.

- Molecular Formula : C19H27BF3NO4

- Molecular Weight : 401.23 g/mol

- CAS Number : Not available

- Purity : ≥95%

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications. The specific structure of 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid suggests potential interactions with biological macromolecules, including enzymes and receptors involved in signaling pathways.

Antitumor Activity

Research indicates that boronic acid derivatives can enhance the delivery and efficacy of chemotherapeutic agents. For instance, studies have shown that phenylboronic acid conjugates can improve the cellular uptake of doxorubicin (DOX) in cancer cells, leading to reduced tumor size in vivo. The incorporation of morpholino groups may enhance solubility and bioavailability, making this compound a candidate for further investigation in cancer therapy.

Antibacterial Properties

The antibacterial activity of phenylboronic acids has been documented against various pathogens. In vitro studies show that similar compounds exhibit significant inhibition against Escherichia coli and Bacillus cereus. The trifluoromethyl group may contribute to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy.

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases. The ability of 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid to inhibit specific enzymes could be explored for therapeutic applications in diseases where protease activity is dysregulated.

Study 1: Enhanced Drug Delivery Systems

A study investigated the use of boronic acid-conjugated nanoparticles for targeted drug delivery. The results demonstrated that nanoparticles decorated with phenylboronic acids showed improved accumulation in tumor tissues compared to non-targeted formulations. This suggests that 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid could be utilized to enhance the delivery of chemotherapeutic agents.

Study 2: Antibacterial Efficacy

In a comparative study of various phenylboronic acids, the compound exhibited notable antibacterial properties against E. coli. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester?

The synthesis typically involves two key steps: (1) functionalization of the phenyl ring with morpholinoethoxy and trifluoromethyl groups, and (2) esterification of the boronic acid with pinacol. For the latter, a standard protocol involves reacting the boronic acid with pinacol (1,2-diol) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere, using a catalyst like p-toluenesulfonic acid. Purification is achieved via column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. How does the pinacol ester group influence the compound’s stability and solubility in organic solvents?

The pinacol ester protects the boronic acid from hydrolysis and oxidation, significantly enhancing stability during storage and reactions. It also improves solubility in non-polar solvents (e.g., THF, toluene), facilitating use in Suzuki-Miyaura cross-coupling reactions. The steric bulk of the pinacol group can, however, reduce reactivity in some cases, requiring optimized reaction conditions .

Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The trifluoromethyl and morpholinoethoxy substituents on the phenyl ring can influence electronic and steric effects, altering coupling efficiency and regioselectivity. Reaction optimization often involves varying solvents (e.g., dioxane, DMF) and temperatures .

Q. What purification techniques are recommended for isolating this compound?

After synthesis, purification is typically performed using column chromatography with silica gel and a solvent gradient (e.g., hexane:ethyl acetate 9:1 to 7:3). For higher purity, recrystallization from ethanol or methanol may be employed. Analytical methods like HPLC or NMR should confirm purity (>95%) .

Advanced Research Questions

Q. How can hydrolysis of the pinacol ester moiety be mitigated during storage or reactions?

Hydrolysis is minimized by storing the compound under anhydrous conditions (e.g., desiccators with silica gel) and using inert atmospheres (N₂/Ar) during reactions. In moisture-sensitive protocols, molecular sieves or scavengers like triethyl orthoformate can be added. For long-term stability, lyophilization is recommended .

Q. What strategies optimize reaction yields in trifluoromethyl-substituted arylboronic ester couplings?

The electron-withdrawing trifluoromethyl group can reduce reactivity. Strategies include:

Q. How should contradictory data on biological activity (e.g., proteasome inhibition) be analyzed?

Discrepancies in bioactivity may arise from differences in cell permeability, assay conditions, or off-target effects. Dose-response studies (IC₅₀ determination), competitive binding assays, and structural analogs should be tested. Computational docking (e.g., AutoDock) can model interactions with proteasome subunits to identify binding motifs .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

Density Functional Theory (DFT) calculations can model electronic effects (e.g., HOMO/LUMO energies) of the trifluoromethyl and morpholinoethoxy groups. Molecular dynamics simulations assess steric hindrance during cross-coupling. Software like Gaussian or ORCA is commonly used .

Q. How do solvent polarity and coordinating ability affect reaction outcomes?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may coordinate palladium, slowing catalysis. Non-polar solvents (toluene) improve reaction rates but reduce solubility. Mixed solvent systems (e.g., THF:H₂O 4:1) balance these effects. Solvent choice should align with the base (e.g., aqueous bases require biphasic conditions) .

Q. What analytical techniques resolve substituent effects on regioselectivity in cross-coupling?

X-ray crystallography or NOESY NMR can determine spatial arrangements of substituents. Hammett plots correlate substituent electronic parameters (σ) with reaction rates. Competitive coupling experiments with para/meta-substituted partners quantify steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。